6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole
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Overview
Description
6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzothiazole ring fused with a pyrazolopyridine moiety, makes it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring . The pyrazolopyridine moiety can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone . The final step involves coupling the benzothiazole and pyrazolopyridine intermediates with piperazine under basic conditions to form the target compound .
Chemical Reactions Analysis
6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to the disruption of key cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth . Additionally, it can modulate the activity of receptors involved in inflammatory responses, making it a potential anti-inflammatory agent .
Comparison with Similar Compounds
6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
Benzo[d]thiazole-2-thiol: Known for its antimicrobial properties.
Benzo[d]thiazole-2-carboxamide: Studied for its anticancer activities.
Benzo[d]thiazole-2-sulfonamide: Used as an anti-inflammatory agent.
The unique structure of this compound, which combines a benzothiazole ring with a pyrazolopyridine moiety, distinguishes it from these similar compounds and contributes to its diverse biological activities.
Biological Activity
The compound 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
This compound combines elements from multiple heterocyclic systems:
- Pyrazolo[1,5-a]pyridine : Known for its diverse biological activities.
- Piperazine : Often used in drug design due to its ability to enhance solubility and bioavailability.
- Benzothiazole : Exhibits antimicrobial and anticancer properties.
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various biological targets:
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors in cancer and infectious disease pathways.
- Receptor Modulation : The structural components may allow for interaction with neurotransmitter receptors or other signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, compounds related to this structure have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations (IC50 values) .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For example:
- A study reported a series of compounds with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating strong antitubercular activity .
- Another investigation into similar structures revealed significant cytotoxic effects on cancer cell lines without notable toxicity to normal cells .
Case Study 1: Antitubercular Activity
A recent study synthesized several derivatives based on the pyrazolo[1,5-a]pyridine framework. Among these, one derivative demonstrated an IC90 of 40.32 μM against Mycobacterium tuberculosis H37Ra while maintaining low cytotoxicity on HEK-293 cells . This suggests a favorable therapeutic index for further development.
Case Study 2: Antimicrobial Screening
In another investigation focused on the antimicrobial properties of benzothiazole derivatives, compounds similar to the target structure showed effective inhibition against Bacillus subtilis and Escherichia coli, reinforcing the potential for developing new antibiotics .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-19(14-4-5-16-18(11-14)28-13-21-16)23-7-9-24(10-8-23)20(27)17-12-15-3-1-2-6-25(15)22-17/h4-5,11-13H,1-3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWBFENHGZFZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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